molecular formula C7H11NO2 B14390306 7-Oxabicyclo[4.1.0]heptane-3-carboxamide CAS No. 89910-19-0

7-Oxabicyclo[4.1.0]heptane-3-carboxamide

Katalognummer: B14390306
CAS-Nummer: 89910-19-0
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: XBWSXJOAMWANCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxabicyclo[410]heptane-3-carboxamide is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxamide typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The preparation of this compound may also involve the resolution of isomer mixtures, which can be achieved through various methods, including enzymatic processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield, cost-effective, and environmentally friendly processes, are likely to be applied.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

7-Oxabicyclo[4.1.0]heptane-3-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Oxabicyclo[4.1.0]heptane-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes both an oxirane ring and a carboxamide group. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

89910-19-0

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

7-oxabicyclo[4.1.0]heptane-3-carboxamide

InChI

InChI=1S/C7H11NO2/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H2,8,9)

InChI-Schlüssel

XBWSXJOAMWANCK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(O2)CC1C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.